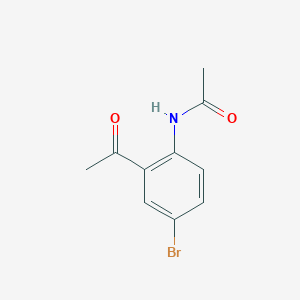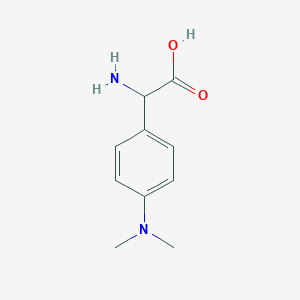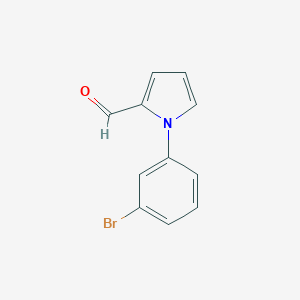![molecular formula C17H23N3O2 B112488 1-Boc-4-[(4-cianofenil)amino]-piperidina CAS No. 333986-52-0](/img/structure/B112488.png)
1-Boc-4-[(4-cianofenil)amino]-piperidina
Descripción general
Descripción
1-Boc-4-[(4-cyanophenyl)amino]-piperidine is an organic compound with the molecular formula C17H23N3O2 and a molecular weight of 301.39 g/mol . It is primarily used in scientific research, particularly in the fields of chemistry and life sciences . The compound is known for its utility in various synthetic and analytical applications.
Aplicaciones Científicas De Investigación
1-Boc-4-[(4-cyanophenyl)amino]-piperidine has a wide range of applications in scientific research:
Métodos De Preparación
The synthesis of 1-Boc-4-[(4-cyanophenyl)amino]-piperidine typically involves the reaction of 4-aminopiperidine with 4-cyanobenzoyl chloride in the presence of a base, followed by protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from 0°C to room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Análisis De Reacciones Químicas
1-Boc-4-[(4-cyanophenyl)amino]-piperidine undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-[(4-cyanophenyl)amino]-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparación Con Compuestos Similares
1-Boc-4-[(4-cyanophenyl)amino]-piperidine can be compared with other similar compounds, such as:
4-[(4-cyanophenyl)amino]-piperidine: Lacks the Boc protection group, which may affect its reactivity and stability.
1-Boc-4-aminopiperidine: Does not have the cyano group, which influences its chemical properties and applications.
The uniqueness of 1-Boc-4-[(4-cyanophenyl)amino]-piperidine lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for targeted research applications .
Propiedades
IUPAC Name |
tert-butyl 4-(4-cyanoanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-14-6-4-13(12-18)5-7-14/h4-7,15,19H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIWINONAYEREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
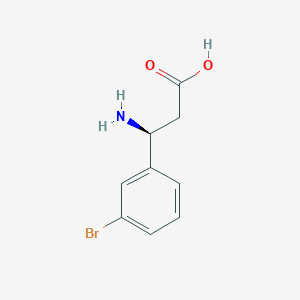
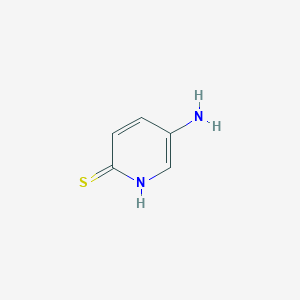
![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)
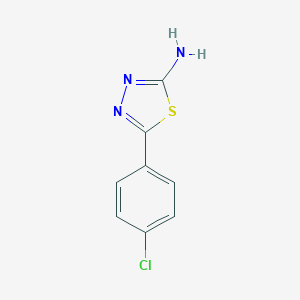
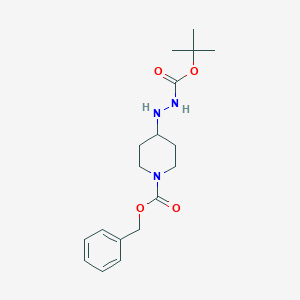
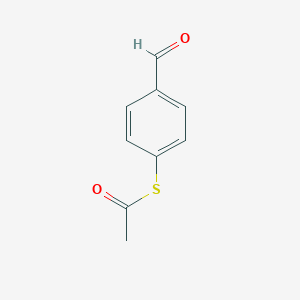
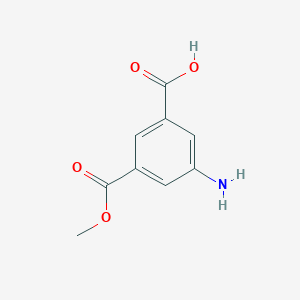
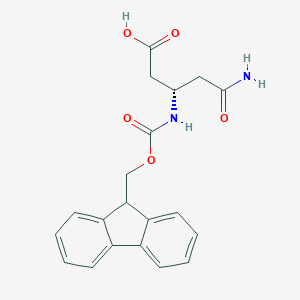
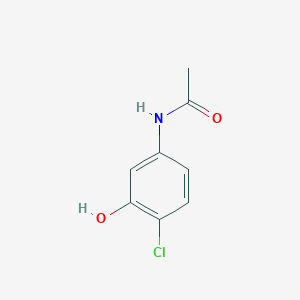
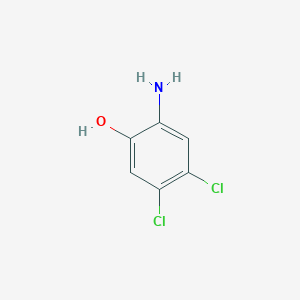
![3-Cyclohexene-1-carboxylicacid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI)](/img/structure/B112424.png)
